3-Ethylpentan-2-one
Overview
Description
3-Ethylpentan-2-one is a ketone compound with potential relevance in various chemical reactions and syntheses. While the provided papers do not directly discuss 3-Ethylpentan-2-one, they do provide insights into related compounds and reactions that can help infer the properties and reactivity of 3-Ethylpentan-2-one.
Synthesis Analysis
The synthesis of related compounds involves catalytic processes and reactions with other organic molecules. For instance, the synthesis of ethyl 2-cyano-3-alkoxypent-2-enoates via a coupling reaction catalyzed by a ruthenium complex suggests that similar catalytic methods could potentially be applied to synthesize derivatives of 3-Ethylpentan-2-one . Additionally, the destructive alkylation reaction of benzene with 3-methylpentane to give ethylbenzene in the presence of aluminum chloride indicates that 3-Ethylpentan-2-one could also be involved in alkylation reactions under certain conditions .
Molecular Structure Analysis
The molecular structure of compounds similar to 3-Ethylpentan-2-one has been determined using various techniques. For example, the molecular structure of 3-ethylindan-1-one was elucidated, showing an approximately planar core with an ethyl group protruding from this plane . This suggests that 3-Ethylpentan-2-one may also exhibit a planar structure around the carbonyl group with substituents affecting its overall geometry.
Chemical Reactions Analysis
The reactivity of 3-Ethylpentan-2-one can be inferred from the oxidation of 3-ethylpentane, which affords 3-acetylpentane as a major product . This indicates that 3-Ethylpentan-2-one could undergo similar oxidation reactions under appropriate conditions. Additionally, the synthesis of 2-ethyl-1-hexanol from n-butanal suggests that 3-Ethylpentan-2-one could be involved in cascade reactions to produce alcohols .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Ethylpentan-2-one can be deduced from the properties of related compounds. For instance, the vapor-liquid equilibrium data for binary systems involving 3-methylpentane and various ethers indicate that 3-Ethylpentan-2-one may have non-ideal solution behavior and could form azeotropes with certain solvents . Vibrational analysis of 2-ethyl-1-butene and 3-pentanone provides insights into the vibrational modes and conformations that 3-Ethylpentan-2-one might exhibit .
Scientific Research Applications
Catalytic Transformations
- Isomerization on Copper : 3-Ethylpentan-2-one undergoes transformation on copper catalysts, demonstrating the experimental observation of 1,2-bond shift isomerization on copper (Bartók & Molnár, 1980).
Chemical Oxidation
- Oxidation under Specific Conditions : The oxidation of 3-Ethylpentane under Gif IV conditions results in the formation of 3-acetylpentane, indicating a radical chain autoxidation process (Barton et al., 1990).
Vibrational Analysis
- Raman Spectrum Analysis : A study focused on the vibrational assignments for the most abundant conformers of 3-Ethylpentane, revealing insights into molecular mechanics and orbital calculations (Huang Li, 2003).
Chemical Communication in Insects
- Insect Sex Pheromones : Research on the slave-making ant Polyergus rufescens identified 3-Ethyl-4-methylpentanol, closely related to 3-Ethylpentan-2-one, as a critical component of the queen sex pheromone, demonstrating its role in insect chemical communication (Castracani et al., 2008).
Solvent Effects
- Keto-Enol Equilibrium : A study on solvent effects on the keto ⇋ enol equilibrium of 3-Ethylpentane-2,4-dione provides insights into the cyclic hydrogen bonding of the enol in various solvents (Emsley & Freeman, 1987).
Solvolysis
- Solvolysis Mechanisms : Analysis of solvolysis of 3-chloro-3-ethylpentane in alcohols, contributing to understanding the solute-solvent interaction mechanisms affecting reactivity in various alcohols (Albuquerque et al., 2001).
Catalytic Synthesis
- Cascade Engineered Synthesis : Research on the engineered synthesis of 2-Ethyl-1-hexanol from n-butanal and 2-methyl-1-pentanol from n-propanal using trifunctional mixed metal oxide catalysts, emphasizing the significance of molecular size in reaction rate and selectivity (Patankar & Yadav, 2017).
Combustion Analysis
- Cool-Flame Oxidation : Detailed studies on the combustion of 3-Ethylpentane, especially in the cool-flame region, provide insights into chemical changes and the role of alkylperoxy radical isomerization (Barat et al., 1971).
Rearrangement in Telomerization
- Ethylene Telomerization : A study on the telomerization of ethylene with acetone, producing 3-ethylpentan-2-one, highlights the role of isomerization and secondary reactions (Khorlina & Freĭdlina, 1967).
Future Directions
properties
IUPAC Name |
3-ethylpentan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-4-7(5-2)6(3)8/h7H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNKRSKIWFBWEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5064122 | |
Record name | 2-Pentanone, 3-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5064122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethylpentan-2-one | |
CAS RN |
6137-03-7 | |
Record name | 3-Ethyl-2-pentanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6137-03-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pentanone, 3-ethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006137037 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Pentanone, 3-ethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Pentanone, 3-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5064122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-ethylpentan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.557 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-Ethylpentan-2-one | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J3XWN3UJ4M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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